molecular formula C10H6BrNO3 B1417082 Methyl 3-bromo-2-cyano-4-formylbenzoate CAS No. 1806850-15-6

Methyl 3-bromo-2-cyano-4-formylbenzoate

Cat. No.: B1417082
CAS No.: 1806850-15-6
M. Wt: 268.06 g/mol
InChI Key: BGYFVOKAAXZCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-cyano-4-formylbenzoate (C₁₀H₅BrNO₃) is a multifunctional aromatic ester featuring bromo, cyano, and formyl substituents on a benzoate backbone. Its molecular structure (Fig. 1) includes:

  • A methyl ester group at position 1.
  • Bromine at position 3 (meta to the ester), enabling nucleophilic substitution.
  • Cyano at position 2 (ortho to bromine), contributing to electron-withdrawing effects.
  • Formyl at position 4 (para to the ester), offering aldehyde reactivity.

This compound is pivotal in synthesizing pharmaceuticals and agrochemicals due to its diverse reactive sites .

Properties

IUPAC Name

methyl 3-bromo-2-cyano-4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)7-3-2-6(5-13)9(11)8(7)4-12/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYFVOKAAXZCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C=O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

(a) Methyl 4-bromo-3-formamidobenzoate (C₉H₈BrNO₃)
  • Key Differences: Replaces the cyano and formyl groups with a formamido (-NHCHO) substituent at position 3.
  • Reactivity: The formamido group enhances hydrogen-bonding capacity and reduces electrophilicity compared to the cyano-formyl combination in the target compound.
  • Molecular Weight : 279.9/281.9 g/mol (vs. 267 g/mol for the target), reflecting additional hydrogens and a nitrogen .
(b) Methyl 4-bromo-2-formylbenzoate (C₉H₇BrO₃)
  • Key Differences: Lacks the cyano group at position 2.
  • Applications : Primarily used in dye synthesis, as seen in methyl violet derivatives (Fig. 1, ) .
(c) Triazine Derivative (C₂₅H₁₉BrN₄O₆)
  • Key Differences: Incorporates a triazine ring with methoxy and phenoxy groups.
  • Reactivity : The triazine core facilitates cross-coupling reactions, while bromo and formyl groups mirror the target compound’s substitution pattern. This derivative is used in polymer chemistry .

Physical and Chemical Properties

Property Methyl 3-bromo-2-cyano-4-formylbenzoate Methyl 4-bromo-3-formamidobenzoate Methyl 4-bromo-2-formylbenzoate
Molecular Formula C₁₀H₅BrNO₃ C₉H₈BrNO₃ C₉H₇BrO₃
Molecular Weight 267 g/mol 279.9/281.9 g/mol 259 g/mol
Key Substituents Br (3), CN (2), CHO (4) Br (4), NHCHO (3) Br (4), CHO (2)
Functional Groups Ester, nitrile, aldehyde Ester, amide Ester, aldehyde
Reactivity High (multiple electrophilic sites) Moderate (amide stability) Moderate (aldehyde-focused)

Note: Data extrapolated from analogs in and ; solubility and melting points require experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.